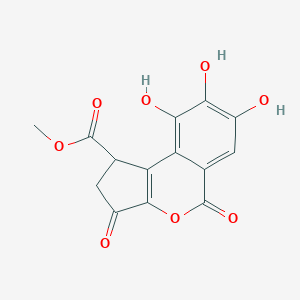

Methyl brevifolincarboxylate

Description

Natural Occurrence and Phytochemical Context of Methyl Brevifolincarboxylate

This compound is a secondary metabolite found in a variety of plant species, many of which have a history of use in traditional medicine. nih.govmdpi.com Its presence has been reported primarily in members of the Phyllanthaceae, Rosaceae, Geraniaceae, and Burseraceae families. researchgate.net The isolation and characterization of MBC from these plants are often part of broader phytochemical investigations aimed at identifying the bioactive constituents responsible for their therapeutic properties. These studies typically involve extraction from specific plant parts, followed by chromatographic separation techniques to purify the compound for structural elucidation and bioactivity screening. ingentaconnect.comfrontiersin.orgresearchgate.net

The isolation of this compound has been documented from several key medicinal plants, confirming its role as a significant phytochemical constituent.

Phyllanthus urinaria L., a plant widely used in traditional medicine for treating liver ailments, jaundice, and other diseases, has been identified as a source of this compound. nih.govfrontiersin.org Phytochemical analysis of the ethanolic extract from the whole plant led to the isolation of MBC along with other compounds like trimethyl-3,4-dehydrochebulate and methylgallate. frontiersin.org In these studies, MBC demonstrated notable DPPH radical scavenging activity. frontiersin.org Further research has shown that isolates from P. urinaria, including MBC, can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting anti-inflammatory properties. medchemexpress.comfrontiersin.org

Table 1: Research Findings on this compound from Phyllanthus urinaria

| Finding Category | Detailed Research Finding | Citation |

|---|---|---|

| Isolation | Isolated from the ethanolic extract of the whole plant. | frontiersin.org |

| Co-isolated Compounds | Phyllanthin, phyltetralin, trimethyl-3,4-dehydrochebulate, methylgallate, rhamnocitrin, beta-sitosterol-3-O-beta-d-glucopyranoside, quercitrin, and rutin. | ebi.ac.uk |

| Bioactivity | Exhibits significant DPPH radical scavenging activity with an IC50 value of 8.9 μM. | medchemexpress.comfrontiersin.org |

| Bioactivity | Dose-dependently inhibits the production of NO and TNF-α in LPS/IFN-γ-activated macrophages. | medchemexpress.comfrontiersin.org |

This compound is a well-documented constituent of Phyllanthus niruri L., a herb known in Brazilian herbal medicine as Quebra Pedra and used for various disorders including kidney and liver problems. nih.govmeral.edu.mm The compound has been isolated from the leaves of the plant. jst.go.jpresearchgate.netnih.govmeral.edu.mm Research has specifically highlighted the vasorelaxant effects of MBC from P. niruri, demonstrating its ability to cause relaxation in rat aortic rings against norepinephrine-induced contractions. jst.go.jpresearchgate.netnih.gov This effect is believed to be linked to the inhibition of receptor-operated Ca2+ channels. ebi.ac.ukjst.go.jpnih.gov Additionally, MBC isolated from this plant has been shown to be a potent inhibitor of platelet aggregation. phytopharmajournal.comresearchgate.netresearchgate.netsemanticscholar.org

Table 2: Research Findings on this compound from Phyllanthus niruri

| Finding Category | Detailed Research Finding | Citation |

|---|---|---|

| Isolation | Isolated from the leaves of the plant. | jst.go.jpresearchgate.netnih.govmeral.edu.mm |

| Extraction Method | Isolated from a 50% MeOH extract of the leaves. | researchgate.net |

| Bioactivity | Exhibits a vasorelaxant effect on rat aortic rings. | jst.go.jpresearchgate.netnih.gov |

| Mechanism of Action | The vasorelaxant effect is partly attributable to a decrease in intracellular calcium concentration through receptor-operated Ca2+ channels. | jst.go.jpnih.gov |

| Bioactivity | Shows potent inhibitory effects on platelet aggregation induced by collagen or ADP. | phytopharmajournal.comresearchgate.net |

Potentilla argentea L. (silvery cinquefoil), a plant from the Rosaceae family, is another natural source of this compound. nih.govresearchgate.net The compound has been isolated from the aerial parts of the plant. ingentaconnect.comnih.gov Studies on compounds from P. argentea have focused on their potential as anticancer agents. ingentaconnect.comnih.gov MBC, along with the flavonoid tiliroside, was evaluated for its ability to inhibit human DNA topoisomerases I and II. ingentaconnect.comnih.gov The results indicated that this compound was a more effective inhibitor of topoisomerase II than topoisomerase I and possessed a greater DNA binding affinity than tiliroside. ingentaconnect.comnih.gov

Table 3: Research Findings on this compound from Potentilla argentea

| Finding Category | Detailed Research Finding | Citation |

|---|---|---|

| Isolation | Isolated from the aerial parts of the plant. | ingentaconnect.comnih.gov |

| Extraction/Isolation | The Et2O extract was chromatographed on a polyamide column; MBC was eluted with a MeOH–H2O (5.5:4.5, v/v) solvent system. | ingentaconnect.com |

| Co-isolated Compound | Kaempferol 3-O-beta-D-(6"-E-p-coumaroyl)-glucopyranoside (tiliroside). | ingentaconnect.comnih.gov |

| Bioactivity | Investigated for its DNA-binding ability and as a human DNA topoisomerase inhibitor. | ingentaconnect.comnih.gov |

| Mechanism of Action | Found to be more effective against topoisomerase II than topoisomerase I. | ingentaconnect.comnih.gov |

Geranium carolinianum L., a traditional Chinese medicine, is a known source of this compound. nih.govnih.gov The compound is found in the water extract of the herb. nih.govnih.gov A high-performance liquid chromatography (HPLC) method was developed for the quality control of G. carolinianum extracts, which included the simultaneous determination of five bioactive markers, one of which was this compound. nih.govnih.gov This highlights the importance of MBC as a chemical marker for the standardization of this medicinal plant. Other compounds identified alongside MBC in this plant include gallic acid, corilagin, ellagic acid, and rutin. nih.govnih.gov

Table 4: Research Findings on this compound from Geranium carolinianum

| Finding Category | Detailed Research Finding | Citation |

|---|---|---|

| Isolation | Identified in the water extract of the herb. | nih.govnih.gov |

| Analytical Method | A sensitive HPLC method was developed for its simultaneous determination with other markers for quality control. | nih.govnih.gov |

| Co-identified Markers | Gallic acid, corilagin, ellagic acid, and rutin. | nih.govnih.gov |

| Plant Family | Geraniaceae. | nih.gov |

The fruit of Canarium album (Lour.) Raeusch, also known as the Chinese white olive, is used as both food and medicine and has been identified as a source of this compound. nih.govresearchgate.netresearchgate.net MBC was isolated from the ethyl acetate (B1210297) extract of the fruit. researchgate.netnih.gov Research on MBC from C. album has revealed significant anti-influenza A virus activity. researchgate.netnih.govresearchgate.net Mechanism studies showed that the compound inhibits the replication of the influenza virus by targeting the PB2 cap-binding domain, presenting it as a promising lead compound for developing new anti-influenza drugs from natural products. researchgate.netnih.govpatsnap.com

Table 5: Research Findings on this compound from Canarium album

| Finding Category | Detailed Research Finding | Citation |

|---|---|---|

| Isolation | Isolated from the ethyl acetate extract of the fruit. | researchgate.netnih.gov |

| Co-isolated Compound | Isocorilagin. | researchgate.netresearchgate.netmdpi.com |

| Bioactivity | Exhibited inhibitory activity against influenza virus A/Puerto Rico/8/34 (H1N1) and A/Aichi/2/68 (H3N2). | researchgate.netnih.gov |

| IC50 Values | IC50 values of 27.16 ± 1.39 μM (H1N1) and 33.41 ± 2.34 μM (H3N2). | researchgate.netnih.gov |

| Mechanism of Action | Inhibits influenza A virus replication by targeting the PB2 cap-binding domain. | researchgate.netnih.govpatsnap.com |

Isolation from Traditional Medicinal Plants

Hagenia abyssinica

This compound has been identified as one of the phytochemicals present in Hagenia abyssinica. nih.gov This multipurpose medicinal plant, traditionally used in African countries for various ailments, contains a range of bioactive compounds. frontiersin.orgresearchgate.net Studies utilizing ultrafiltration-liquid chromatography-mass spectrometry (UF-LC-MS) have successfully identified methyl brevifolin carboxylate in H. abyssinica extracts. frontiersin.orgnih.gov Research has explored its potential as a multi-target inhibitor, looking at its effects on enzymes like acetylcholinesterase (AChE), lactate (B86563) dehydrogenase (LDH), and glutathione (B108866) reductase (GR), which are crucial for the survival of certain parasites. nih.govpatsnap.com

Erodium arborescens

The presence of methyl brevifolin carboxylate has also been confirmed in Erodium arborescens. mdpi.com Phytochemical analysis of extracts from the aerial parts of this plant, using techniques such as liquid chromatography-heated electrospray ionization-tandem mass spectrometry (LC-HESI-MS2), led to the identification of this compound. mdpi.comnih.gov In the analysis of an acetone (B3395972) extract, a peak corresponding to methyl brevifolin carboxylate was detected, characterized by a molecular ion m/z 305, which showed a fragment ion suggesting the loss of a methanol (B129727) group. mdpi.comresearchgate.net The extracts of E. arborescens, which contain a variety of compounds including MBC, have been noted for their high polyphenol and flavonoid content and exhibit significant antioxidant activity. nih.govresearchgate.net

Classification within Natural Products (e.g., Polyphenolic Compound, Brevifolin Derivative)

This compound is classified within the broad category of natural products based on its chemical structure and biosynthetic origin. medchemexpress.com It is specifically recognized as a polyphenolic compound, a class of plant secondary metabolites known for their antioxidant properties and other health benefits. mdpi.comnih.gov Its structure contains multiple phenol (B47542) groups, which is characteristic of this class. nih.gov

Furthermore, MBC is identified as a derivative of brevifolin. researchgate.net It is one of the two major compounds under the brevifolin class, the other being brevifolin carboxylate. researchgate.netresearchgate.net Chemically, it is described as methyl brevifolin carboxylate or brevifolincarboxylic acid methyl ester. medchemexpress.comnih.gov More detailed classification systems, such as ClassyFire, place it within the "Isocoumarins and derivatives" class. imsc.res.in

Detailed Research Findings

Below are interactive data tables summarizing the key research findings related to this compound.

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Method of Identification | Reference |

| Hagenia abyssinica | Leaves, Flowers | UF-LC-MS, Molecular Docking | nih.govfrontiersin.orgnih.gov |

| Erodium arborescens | Aerial Parts | LC-HESI-MS2 | mdpi.comnih.govresearchgate.net |

| Phyllanthus niruri | Leaves | NMR, Mass Spectrometry | nih.govebi.ac.ukresearchgate.net |

| Phyllanthus urinaria | Whole Plant | Not Specified | nih.govebi.ac.ukmdpi.com |

| Geranium bellum | Not Specified | Spectroscopic Characterization | nih.gov |

| Canarium album | Not Specified | Not Specified | medchemexpress.commdpi.compatsnap.com |

| Potentilla argentea | Aerial Parts | Not Specified | ebi.ac.ukmdpi.com |

Table 2: Chemical Classification of this compound

| Classification System | Kingdom/Superclass | Class | Subclass/Derivative | Reference |

| General | Natural Products | Polyphenolic Compounds | Brevifolin Derivative | medchemexpress.commdpi.comresearchgate.net |

| ChEBI | Organic compounds | Organic heterotricyclic compound | Member of phenols, delta-lactone, cyclic ketone | nih.govebi.ac.uk |

| ClassyFire | Organic compounds | Phenylpropanoids and polyketides | Isocoumarins and derivatives | imsc.res.in |

| NP Classifier | Shikimates and Phenylpropanoids | Coumarins | Isocoumarins | imsc.res.in |

Structure

3D Structure

Properties

IUPAC Name |

methyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-21-13(19)5-3-7(16)12-9(5)8-4(14(20)22-12)2-6(15)10(17)11(8)18/h2,5,15,17-18H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWDNAASYHRXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935047 | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-76-8 | |

| Record name | Cyclopenta[c][2]benzopyran-1-carboxylic acid, 1,2,3,5-tetrahydro-7,8,9-trihydroxy-3,5-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl brevifolincarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Methyl Brevifolincarboxylate

Extraction and Chromatographic Separation Techniques

The initial step in obtaining methyl brevifolincarboxylate from natural sources is extraction, followed by various chromatographic methods to purify the compound from the complex plant matrix.

The choice of solvent is a critical factor in the successful extraction of this compound from plant materials. The selection is based on the polarity of the target compound and its solubility in different solvents.

Ethanol (B145695): Ethanol has been effectively used to extract this compound. For instance, in studies involving Phyllanthus urinaria, ethanol extracts were prepared and subsequently concentrated under reduced pressure to yield a residue containing the target compound. nih.gov

Methanol (B129727): Methanol is another common solvent for extraction. A 50% methanolic extract of Phyllanthus niruri leaves was used to isolate a platelet-aggregation inhibitor, which was later identified as this compound. nih.govresearchgate.net In other studies, aerial parts of Potentilla species were extracted with methanol to quantify this compound. ebi.ac.uk

Ethyl Acetate (B1210297): Ethyl acetate is also utilized, particularly for extracting compounds from sources like Canarium album. This compound was successfully isolated from an ethyl acetate extract of this plant. nih.gov

The general protocol involves macerating or refluxing the dried and powdered plant material with the chosen solvent. The resulting extract is then filtered and concentrated to produce a crude extract for further purification.

Following solvent extraction, column chromatography is a fundamental technique for the purification of this compound. Silica (B1680970) gel is the most commonly used stationary phase for this purpose due to its high resolving power for polar compounds. nih.govmdpi.com

In a typical application, the crude extract is loaded onto a silica gel column. The separation is then achieved by eluting the column with a mobile phase of increasing polarity. For the purification of this compound from Phyllanthus urinaria, a gradient of n-hexane and ethyl acetate was used as the mobile phase, with the ratio progressively changing from 9:1 to 3:7. nih.gov The fractions are collected sequentially and analyzed to identify those containing the desired compound.

Planar chromatography, particularly Thin Layer Chromatography (TLC), plays a vital role in the isolation and analysis of this compound.

TLC is primarily used as a rapid and simple method to monitor the progress of column chromatography. nih.gov By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, fractions with similar chemical profiles can be identified and combined. nih.gov

Furthermore, High-Performance Thin-Layer Chromatography (HPTLC) has been developed for the quantitative analysis of this compound in plant extracts. For example, an HPTLC-photodensitometry method was established for the simultaneous quantification of this compound, tiliroside, and ellagic acid in Potentilla species. The analysis was performed on HPTLC precoated silica gel 60F254 plates with a mobile phase consisting of toluene-ethyl formate-formic acid (6:4:1 v/v/v). ebi.ac.uk Densitometric detection for this compound was carried out at a wavelength of 287 nm. ebi.ac.uk

Interactive Data Table: Chromatographic Methods

| Technique | Stationary Phase | Mobile Phase/Solvent System | Application | Source Plant Example | Reference |

| Solvent Extraction | - | Ethanol | Initial Extraction | Phyllanthus urinaria | nih.gov |

| Solvent Extraction | - | 50% Methanol | Initial Extraction | Phyllanthus niruri | researchgate.net |

| Solvent Extraction | - | Ethyl Acetate | Initial Extraction | Canarium album | nih.gov |

| Column Chromatography | Silica Gel | n-hexane/ethyl acetate (gradient) | Purification | Phyllanthus urinaria | nih.gov |

| Thin Layer Chromatography | Silica Gel | - | Monitoring Fractions | Phyllanthus urinaria | nih.gov |

| HPTLC | Silica Gel 60F254 | toluene-ethyl formate-formic acid (6:4:1) | Quantification | Potentilla species | ebi.ac.uk |

Spectroscopic and Spectrometric Characterization

Once this compound is isolated in a pure form, its chemical structure is elucidated and confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

The structure of this compound has been definitively established through the analysis of its ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) spectra, often supplemented with 2D NMR experiments like COSY and HMBC. nih.gov These analyses allow for the unambiguous assignment of all proton and carbon signals within the molecule's structure. nih.gov

While the specific chemical shift values can vary slightly depending on the solvent used for analysis, the spectral data provide a unique fingerprint for the compound. The structure was confirmed on the basis of ¹H- and ¹³C-NMR, along with mass spectral data, in studies on constituents isolated from Phyllanthus niruri and Phyllanthus urinaria. nih.govresearchgate.netnih.gov

Interactive Data Table: NMR Spectroscopic Data

Note: The following table represents the types of data obtained from NMR spectroscopy for the structural elucidation of this compound. Specific chemical shift values (δ) are determined experimentally and reported in scientific literature.

| Nucleus | Spectroscopy Type | Information Obtained | Reference |

| ¹H | Proton NMR | Provides information on the chemical environment, number, and connectivity of hydrogen atoms. | researchgate.netnih.gov |

| ¹³C | Carbon-13 NMR | Provides information on the chemical environment and number of carbon atoms in the molecular skeleton. | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (e.g., 1H-1H COSY, 13C-1H COSY, Long-Range 13C-1H COSY, DEPT)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the complete structural assignment of this compound. These techniques provide detailed information about the connectivity of atoms within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. By revealing these correlations, the spin systems within the molecule can be mapped out, helping to piece together the carbon framework. nih.govemerypharma.comuzh.ch

¹³C-¹H COSY (Heteronuclear Single Quantum Coherence - HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comdiva-portal.orgwalisongo.ac.id This is a powerful tool for assigning carbon resonances based on previously identified proton signals. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with other NMR data, allows for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum. nih.govrsc.org

The collective data from these 2D NMR experiments were instrumental in the initial structural determination of this compound isolated from Phyllanthus urinaria. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of the compound. For this compound, HREIMS data established its molecular formula as C₁₄H₁₀O₈. nih.govnih.gov Electron Ionization Mass Spectrometry (EIMS) provides information about the fragmentation pattern of the molecule, which can offer clues about its structure. nih.gov

This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of electrospray ionization mass spectrometry. In the analysis of complex mixtures, such as plant extracts, LC-HESI-MS² can identify this compound based on its retention time and specific mass fragmentation pattern. In one study, this compound was identified with a molecular ion [M-H]⁻ at an m/z of 305. Its MS² spectrum showed a characteristic fragment ion at m/z 273, corresponding to the loss of a methanol (CH₃OH) group. mdpi.comresearchgate.net

| Technique | Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Inferred Loss | Reference |

| LC-HESI-MS² | Negative | 305.0304 | 273.01 | CH₃OH | nih.govmdpi.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

UV-Vis Spectroscopy: The UV spectrum of this compound exhibits absorption maxima that are characteristic of its phenolic and conjugated carbonyl systems. nih.gov

IR Spectroscopy: The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. For this compound, important absorptions include those for hydroxyl (-OH) groups, carbonyl (C=O) groups of the ester and ketone, and aromatic ring vibrations. nih.govtsri.or.th

| Spectroscopy Type | Key Observations | Reference |

| UV-Vis | Absorption maxima indicative of phenolic and conjugated systems. | nih.gov |

| IR | Characteristic absorption bands for hydroxyl, ester carbonyl, ketone carbonyl, and aromatic C=C bonds. | nih.govtsri.or.th |

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a critical chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. nih.gov The absolute configuration refers to the three-dimensional arrangement of atoms at a chiral center.

The process involves comparing the experimentally measured ECD spectrum of the natural product with the theoretically calculated spectrum for each possible enantiomer. nih.govresearchgate.net A close match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. nih.gov This method has been successfully applied to determine the absolute configurations of various complex natural products, including derivatives of brevifolincarboxylic acid. nih.govresearchgate.net

Biosynthetic Pathways and Biogenetic Relationships of Methyl Brevifolincarboxylate

Overview of Polyphenolic Biosynthesis in Plants

Polyphenols represent a large and diverse group of plant secondary metabolites, with over 10,000 compounds identified. researchgate.netrsc.org Their biosynthesis is a fundamental aspect of plant metabolism, primarily utilizing two major metabolic routes: the shikimate pathway and the acetate-malonate pathway. researchgate.netrsc.orgrsc.org These pathways convert primary metabolites into a wide variety of phenolic structures, including flavonoids, phenylpropanoids, and hydrolyzable tannins. researchgate.net

The shikimate pathway is central to the biosynthesis of aromatic compounds in plants. It begins with the primary metabolites phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through the key intermediate, shikimic acid. researchgate.net This pathway ultimately leads to the formation of the aromatic amino acids L-phenylalanine and L-tyrosine, which are the entry points for the phenylpropanoid pathway. researchgate.net The phenylpropanoid pathway, in turn, generates a variety of simple phenolic acids, such as cinnamic acid and p-coumaric acid. nih.gov

Gallic acid, a fundamental building block for hydrolyzable tannins and compounds like brevifolin, is also derived from the shikimate pathway. researchgate.netmdpi.com It is formed from 3-dehydroshikimate, an intermediate of the main shikimate pathway, through the action of the enzyme shikimate dehydrogenase. researchgate.net

The acetate-malonate pathway contributes to the formation of the A-ring of flavonoids by condensing three molecules of malonyl-CoA. researchgate.net In many complex polyphenols, components from both the shikimate and acetate-malonate pathways are integrated. researchgate.net The accumulation and specific profile of these polyphenols in a plant are influenced by a combination of genetic, physiological, and environmental factors. rsc.org

Proposed Biosynthetic Routes for Brevifolin and Methyl Brevifolincarboxylate

This compound is structurally related to a class of polyphenols known as ellagitannins. worldscientific.com Its biosynthesis is therefore considered to be closely tied to the pathways that form these complex tannins. The biogenesis of ellagitannins begins with the oxidative coupling of galloyl groups attached to a glucose core. rsc.orgtaylorandfrancis.com

A key precursor for all hydrolyzable tannins, including ellagitannins, is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). researchgate.netnih.gov The central hypothesis for the formation of the core structures of ellagitannins is the intramolecular, enzyme-catalyzed oxidative C-C coupling between two adjacent galloyl units of PGG. researchgate.netoup.com This coupling forms a hexahydroxydiphenoyl (HHDP) group. researchgate.netmdpi.com

Recent research has illuminated a more specific proposed pathway for the formation of the brevifolin skeleton. mdpi.comresearchgate.net This route suggests that the brevifolincarboxyl moiety arises from a dehydrohexahydroxydiphenoyl (DHHDP) group, which is itself an oxidized form of the HHDP group. mdpi.comresearchgate.net The proposed transformation involves a series of molecular rearrangements and a subsequent decarboxylation of the DHHDP intermediate to form the characteristic lactone ring system of brevifolin. mdpi.comresearchgate.net Brevifolin itself can then be esterified to produce this compound, likely through the action of a methyltransferase enzyme. This proposed pathway highlights a direct biogenetic link between the well-established ellagitannin pathway and the formation of brevifolin derivatives.

Enzymatic Steps and Precursor Molecules

The biosynthetic journey to this compound involves a sequence of specific enzymatic reactions acting on key precursor molecules. The foundational precursor for the aromatic portions of the molecule is gallic acid. researchgate.netmdpi.com

The key steps and molecules are outlined below:

Formation of Gallic Acid: Gallic acid is synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway, in a reaction catalyzed by shikimate dehydrogenase. researchgate.net

Activation of Gallic Acid: The first step in its incorporation into tannins is the formation of an energy-rich acyl donor, β-glucogallin (1-O-galloyl-β-D-glucopyranose). mdpi.comnih.gov This reaction is catalyzed by UDP-glucose:gallate glucosyltransferase (UGT), which links gallic acid to a glucose molecule. mdpi.com

Synthesis of Pentagalloylglucose (PGG): β-glucogallin serves as both the initial substrate and the galloyl group donor for subsequent reactions. nih.gov A series of galloyltransferase enzymes catalyze the step-wise galloylation of the glucose core to eventually form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), the central precursor for ellagitannins. researchgate.netmdpi.com

Oxidative Coupling: The critical step towards ellagitannin and brevifolin biosynthesis is the oxidative coupling of two galloyl groups on the PGG molecule. This reaction is catalyzed by a laccase-like phenol (B47542) oxidase enzyme, which forms the hexahydroxydiphenoyl (HHDP) bridge. researchgate.netnih.gov

Further Oxidation and Rearrangement: The HHDP group is believed to be further oxidized to a dehydrohexahydroxydiphenoyl (DHHDP) intermediate. mdpi.comresearchgate.net While the specific enzymes for this step and the subsequent rearrangement and decarboxylation to form the brevifolin carboxylic acid skeleton are not fully characterized, these transformations represent key enzymatic steps in the proposed pathway. mdpi.comresearchgate.net

Methylation: The final step to produce this compound is the esterification of the carboxylic acid group of brevifolin carboxylic acid with a methyl group. This is presumed to be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

The primary precursors and key enzymes involved in this pathway are summarized in the table below.

| Step | Precursor(s) | Product | Key Enzyme(s) |

| Gallic Acid Formation | 3-Dehydroshikimate | Gallic Acid | Shikimate Dehydrogenase researchgate.net |

| Gallic Acid Activation | Gallic Acid, UDP-Glucose | β-Glucogallin | UDP-glucose:gallate glucosyltransferase (UGT) mdpi.com |

| PGG Synthesis | β-Glucogallin, Galloyl Groups | Pentagalloylglucose (PGG) | Galloyltransferases researchgate.netmdpi.com |

| HHDP Group Formation | Pentagalloylglucose (PGG) | HHDP-containing ellagitannin | Laccase-like Phenol Oxidase researchgate.netnih.gov |

| Brevifolin Formation | DHHDP-containing intermediate | Brevifolin Carboxylic Acid | Putative Oxidases, Rearrangement Enzymes, Decarboxylases mdpi.comresearchgate.net |

| Methylation | Brevifolin Carboxylic Acid, SAM | This compound | Putative Methyltransferase |

Biomimetic Synthesis Approaches Informed by Biogenesis

The proposed biosynthetic pathways for natural products frequently inspire chemists to develop synthetic routes that mimic these natural processes. Such "biomimetic" syntheses can offer elegant and efficient methods for producing complex molecules. researchgate.net While a specific biomimetic total synthesis of this compound has not been extensively reported, the strategies used for the synthesis of related ellagitannins provide a clear illustration of this principle.

The key biogenetic step in the formation of many ellagitannins is the intramolecular oxidative coupling of two galloyl groups to form the HHDP core. researchgate.netmdpi.com This understanding has been directly translated into laboratory synthesis. Synthetic chemists have successfully replicated this crucial C-C bond formation using various oxidative reagents to couple two galloyl ester units attached to a glucose-like core, thereby constructing the HHDP moiety in a manner that mirrors its proposed biogenesis. nih.govnih.gov

For example, the total synthesis of the ellagitannin pedunculagin (B3056322) was achieved through a strategy that involved the sequential, diastereoselective formation of two biphenyl (B1667301) C-C bonds via oxidative coupling of galloyl moieties, a direct reflection of the natural pathway. nih.gov In another example, the synthesis of a C-glucosidic ellagitannin was achieved by implementing an atroposelective intramolecular oxidative biaryl coupling to forge the HHDP unit. nih.gov This approach not only provides access to the complex molecule but also lends support to the proposed biosynthetic hypothesis. rsc.org

These examples demonstrate how a deep understanding of the biogenetic relationships and enzymatic steps in the formation of ellagitannins can guide the rational design of synthetic strategies. A future biomimetic synthesis of this compound would likely leverage the proposed pathway involving the oxidative coupling and subsequent rearrangement of galloyl-based precursors. mdpi.comresearchgate.net

Pharmacological Activities and Therapeutic Potential of Methyl Brevifolincarboxylate

Anti-inflammatory Efficacy

Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Methyl brevifolincarboxylate exhibits notable anti-inflammatory activity by targeting crucial components of the inflammatory cascade. mdpi.comabmole.com

This compound has been shown to effectively reduce the levels of key pro-inflammatory mediators. In studies involving hepatocytes, treatment with this compound led to a significant decrease in the gene expression of several inflammatory cytokines. mdpi.com

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in driving inflammatory responses. mdpi.comnih.gov Research indicates that this compound treatment can suppress the expression of TNF-α. mdpi.com Beyond TNF-α, the compound also reduces the levels of other important inflammatory molecules such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1β (IL-1β). mdpi.com This broad-spectrum inhibition of inflammatory mediators highlights its potential as an anti-inflammatory agent. While the direct effect of this compound on nitric oxide (NO) production is a subject of ongoing research, the general inhibition of inflammatory pathways suggests a potential role in modulating NO synthesis, as inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is often regulated by the same pathways. japsonline.com

| Inflammatory Mediator | Effect of this compound Treatment |

|---|---|

| TNF-α (Tumor necrosis factor-alpha) | Reduced Expression mdpi.com |

| IL-6 (Interleukin-6) | Reduced Expression mdpi.com |

| IL-8 (Interleukin-8) | Reduced Expression mdpi.com |

| IL-1β (Interleukin-1β) | Reduced Expression mdpi.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. xjtu.edu.cnmdpi.comnih.gov The activation of NF-κB is a critical step in the progression of many inflammatory conditions. mdpi.combiorxiv.org this compound has been identified as an inhibitor of this crucial pathway. mdpi.com

Studies have demonstrated that this compound treatment leads to a reduced expression of NF-κB. mdpi.com By suppressing the NF-κB signaling pathway, the compound effectively dampens the downstream inflammatory response, including the production of cytokines like TNF-α and interleukins. mdpi.com This mechanism provides a molecular basis for the observed anti-inflammatory effects of this compound.

Antilipidemic and Hepatoprotective Effects

Beyond its anti-inflammatory properties, this compound has shown significant promise in managing dyslipidemia and protecting the liver.

Excessive lipid accumulation in liver cells (hepatocytes) is a key feature of non-alcoholic fatty liver disease (NAFLD). Research conducted on hepatocyte cell lines has shown that this compound can effectively counteract this process. mdpi.com

Treatment with this compound resulted in a marked reduction in lipid accumulation and a decrease in triglyceride (TG) levels within these cells. mdpi.com This suggests that the compound can interfere with the mechanisms that lead to the buildup of fat in the liver, thereby exerting a hepatoprotective effect. mdpi.com

The beneficial effects of this compound on lipid metabolism are linked to its ability to modulate key signaling pathways that control the synthesis and breakdown of fats.

AMP-activated protein kinase (AMPK) is a critical energy sensor and a master regulator of metabolism. Its activation generally shifts cellular processes from energy consumption (like fat synthesis) to energy production (like fat oxidation). The phosphorylation of AMPK is a key step in its activation. mdpi.com

Studies have revealed that the molecular mechanism behind this compound's antilipidemic effects involves the phosphorylation and subsequent activation of AMPK. mdpi.com By activating AMPK, this compound helps to enhance the oxidation of lipids and reduce their synthesis, contributing to the observed decrease in lipid accumulation and triglyceride levels in hepatocytes. mdpi.com The modulation of the AMPK/NF-κB signaling axis appears to be a central mechanism through which this compound exerts its dual anti-lipidemic and anti-inflammatory effects. mdpi.com

| Pathway | Target Molecule | Effect of this compound |

|---|---|---|

| Inflammation | NF-κB | Suppression/Reduced Expression mdpi.com |

| Lipid Metabolism | AMPK | Activation via Phosphorylation mdpi.com |

Regulation of Lipid Metabolism Signaling Components

Downregulation of De Novo Lipogenesis Molecules (e.g., ACC1, FASN, SREBP-1c)

This compound has demonstrated the ability to modulate lipid metabolism by downregulating key molecules involved in de novo lipogenesis (DNL), the process of synthesizing fatty acids. mdpi.com Studies have shown that its mechanism is associated with the reduction in the activity and expression of several critical lipogenic factors. mdpi.com

Key molecules affected include:

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of lipogenesis. This compound treatment has been shown to reduce the expression of SREBP-1c. mdpi.com

Acetyl-CoA Carboxylase 1 (ACC1): An enzyme that catalyzes the initial and rate-limiting step in fatty acid synthesis. The compound leads to decreased expression and/or activity of ACC1. mdpi.com

Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Its expression is also diminished following treatment with this compound. mdpi.com

This downregulation of SREBP-1c and its downstream targets, ACC1 and FASN, contributes to the compound's potential to ameliorate conditions characterized by excessive lipid accumulation, such as nonalcoholic fatty liver disease (NAFLD). mdpi.com The underlying mechanism for this effect is linked to the increased phosphorylation of AMP-activated protein kinase (AMPK), which in turn suppresses SREBP-1c-mediated lipogenesis. mdpi.com

Upregulation of Lipid Oxidation Factors (e.g., PPAR-α)

In addition to suppressing lipid synthesis, this compound promotes lipid oxidation. This dual action is crucial for maintaining lipid homeostasis. The primary mechanism involves the upregulation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a key transcription factor that governs the expression of genes involved in fatty acid oxidation. mdpi.com

Studies in hepatocytes have shown that this compound treatment leads to an increase in both the activity and expression of PPAR-α. mdpi.com This, in turn, enhances the expression of its target genes, such as:

Carnitine Palmitoyltransferase 1 (CPT1): Essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal fatty acid β-oxidation pathway. mdpi.com

By activating the PPAR-α pathway, this compound effectively increases the breakdown of lipids, which complements its inhibitory effect on lipid synthesis. mdpi.com This action is also associated with the activation of the AMPK signaling pathway. mdpi.com

Antiviral Activity

This compound has been identified as a potent antiviral agent, with specific activity demonstrated against the influenza virus.

The compound exhibits significant inhibitory effects against influenza A virus replication. nih.govgoogle.com

Research has confirmed the efficacy of this compound against multiple strains of influenza A. It has shown inhibitory activity against both A/Puerto Rico/8/34 (H1N1) and A/Aichi/2/68 (H3N2). nih.gov The potency of this inhibition has been quantified through IC50 values, which represent the concentration of the compound required to inhibit 50% of the viral activity. nih.govgoogle.com

Table 1: Inhibitory Activity of this compound against Influenza A Strains

| Virus Strain | IC50 Value (μM) |

| A/Puerto Rico/8/34 (H1N1) | 27.16 ± 1.39 nih.gov |

| A/Aichi/2/68 (H3N2) | 33.41 ± 2.34 nih.gov |

| H1N1 (unspecified) | 18.90 ± 5.65 google.com |

This table presents the 50% inhibitory concentration (IC50) values of this compound against different influenza A virus strains as reported in scientific studies.

The data indicates a concentration-dependent inhibitory effect on the formation of viral plaques in cell cultures. google.com

The mechanism behind the anti-influenza activity of this compound has been elucidated. It functions by specifically targeting the cap-binding domain of the influenza A virus polymerase basic protein 2 (PB2). nih.gov The PB2 subunit is a critical component of the viral RNA-dependent RNA polymerase complex and is essential for viral transcription. It initiates transcription by binding to the 5' cap structures of host pre-mRNAs, a process known as "cap-snatching". nih.gov

By inhibiting the PB2 cap-binding domain, this compound effectively blocks this cap-snatching mechanism, thereby preventing the replication of the influenza A virus. nih.gov This specific targeting identifies this compound as a promising lead compound for the development of new anti-influenza drugs with a distinct mechanism of action from many currently available antivirals. nih.gov

Influenza Virus Inhibition

Cardiovascular System Modulation

This compound also exerts effects on the cardiovascular system, primarily through its vasorelaxant properties. researchgate.netnih.govjst.go.jp Isolated from the leaves of Phyllanthus niruri, the compound has been shown to induce relaxation in rat aortic rings that were pre-contracted with norepinephrine. nih.govjst.go.jp

This vasorelaxant effect was observed in aortic rings both with and without intact endothelium, suggesting a direct effect on the vascular smooth muscle. nih.govjst.go.jp Further investigation into its mechanism revealed that the compound did not affect contractions induced by high potassium concentrations, but it did inhibit norepinephrine-induced vasoconstriction in the presence of nicardipine, a calcium channel blocker. nih.govjst.go.jp These findings suggest that the vasorelaxant action of this compound is at least partly attributable to a decrease in the intracellular calcium concentration ([Ca2+]i) by affecting receptor-operated Ca2+ channels. researchgate.netnih.govjst.go.jp

Vasorelaxant Properties

This compound, isolated from the leaves of Phyllanthus niruri L., has been shown to exhibit vasorelaxant effects on rat aortic rings. Studies have demonstrated that this compound induces a slow relaxation of aortic rings that were pre-contracted with norepinephrine, and this effect was observed in tissues both with and without an intact endothelium nih.govresearchgate.netnih.gov.

The mechanism underlying this vasorelaxant activity has been investigated. It was found that this compound did not affect contractions induced by high concentrations of potassium chloride (KCl), suggesting that its action is not primarily mediated through voltage-dependent calcium channels nih.govresearchgate.net. However, it did inhibit norepinephrine-induced vasoconstriction in the presence of nicardipine, a calcium channel blocker. This indicates that the vasorelaxant effect of this compound is at least partially due to a reduction in intracellular calcium ion concentration ([Ca2+]i) through receptor-operated calcium channels nih.govresearchgate.netmdpi.com.

| Experimental Model | Agonist | Effect of this compound | Endothelium-Dependence | Proposed Mechanism |

|---|---|---|---|---|

| Rat aortic rings | Norepinephrine | Slow relaxation | Independent | Inhibition of receptor-operated Ca2+ channels |

| Rat aortic rings | High K+ | No effect | - | - |

Antiplatelet Aggregation Effects

This compound has been identified as a potent inhibitor of platelet aggregation. Isolated from Phyllanthus niruri, this compound has shown significant inhibitory effects on platelet aggregation induced by both collagen and adenosine (B11128) 5'-diphosphate (ADP) nih.gov.

The inhibitory potency of this compound on platelet aggregation has been compared to that of adenosine, a known inhibitor of this process. Research indicates that the effects of this compound are as potent as those of adenosine, which is known to act on the A2A subtype receptor nih.gov. This suggests a potential mechanism of action involving the modulation of platelet signaling pathways that are also targeted by adenosine. The ability of this compound to interfere with the aggregation process highlights its therapeutic potential in conditions associated with thrombosis and cardiovascular diseases.

| Inducing Agent | Inhibitory Effect | Comparative Potency |

|---|---|---|

| Collagen | Inhibition of aggregation | As potent as adenosine |

| Adenosine 5'-diphosphate (ADP) | Inhibition of aggregation | As potent as adenosine |

Anticancer Potential

Emerging evidence suggests that this compound possesses anticancer properties, primarily through its ability to interfere with critical cellular machinery involved in cancer cell proliferation and survival.

Inhibition of Human DNA Topoisomerase I and II

This compound has been identified as an inhibitor of both human DNA topoisomerase I (EC 5.99.1.2) and DNA topoisomerase II (ATP-hydrolysing, EC 5.99.1.3) nih.govebi.ac.uk. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, this compound can introduce DNA strand breaks, which can ultimately lead to the induction of apoptosis in rapidly dividing cancer cells. The dual inhibitory action on both topoisomerase I and II suggests a broad-spectrum potential for anticancer activity.

Cytotoxic Effects in Carcinoma Cell Lines (e.g., MCF-7)

While direct studies on the cytotoxic effects of isolated this compound on MCF-7 breast cancer cells are limited, research on extracts from Phyllanthus niruri, a known source of the compound, provides significant insights. Extracts of P. niruri have demonstrated cytotoxic activity against MCF-7 cells doaj.orgbohrium.comnih.gov. Methanolic and aqueous extracts of various Phyllanthus species, including P. niruri, have been shown to inhibit the growth of MCF-7 cells with IC50 values ranging from 50–180 µg/ml for methanolic extracts nih.gov.

Furthermore, a study on the cytotoxic and chemomodulatory effects of P. niruri in MCF-7 and doxorubicin-resistant MCF-7ADR breast cancer cells revealed that the methylene (B1212753) chloride fraction, which would likely contain this compound, exhibited the most significant cytotoxic activity doaj.orgnih.govresearchgate.net. This suggests that compounds within this fraction, including potentially this compound, contribute to the observed anticancer effects.

| Plant Extract | Cell Line | Observed Effect |

|---|---|---|

| Phyllanthus niruri (Methylene chloride fraction) | MCF-7, MCF-7ADR | Cytotoxic activity |

| Phyllanthus species (Methanolic extracts) | MCF-7 | Growth inhibition (IC50: 50–180 µg/ml) |

Antiparasitic Properties

This compound and its source plant, Phyllanthus niruri, have been investigated for their potential to combat parasitic infections through the inhibition of key parasitic enzymes.

Inhibition of Parasitic Enzymes (e.g., AChE, LDH, GR)

Acetylcholinesterase (AChE) Inhibition: Research on Phyllanthus niruri has led to the isolation of compounds with cholinesterase inhibitory activity. For instance, isocorilagin, another compound found in P. niruri, has been shown to be a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govresearchgate.netresearchgate.net. While direct studies on this compound's AChE inhibitory activity are not widely available, the presence of other active compounds in P. niruri suggests the plant's potential as a source of antiparasitic agents acting on the nervous system of parasites.

Lactate (B86563) Dehydrogenase (LDH) Inhibition: Studies involving Phyllanthus niruri extracts have shown an impact on lactate dehydrogenase (LDH) levels. In vivo administration of an aqueous extract of P. niruri resulted in the normalization of elevated LDH levels in rats subjected to CCl4-induced toxicity plos.orgconsensus.app. Additionally, the lactate dehydrogenase cytotoxicity assay has been used to determine the maximal non-toxic concentrations of P. niruri ethanolic extract in cell-based bioassays, indicating an interaction with this enzyme's activity nih.gov. This suggests a potential mechanism for antiparasitic action, as LDH is a crucial enzyme in the energy metabolism of many parasites.

Glutathione (B108866) Reductase (GR) Inhibition: An in-depth mechanistic study on the hepatoprotective effects of Phyllanthus niruri demonstrated that its aqueous extract significantly antagonizes the effect of CCl4 on the antioxidant enzyme glutathione reductase (GR) in vivo plos.orgconsensus.app. Glutathione reductase is vital for maintaining the redox balance in cells, and its inhibition can lead to oxidative stress and cell death. This enzymatic inhibition could be a viable strategy against parasites that are susceptible to oxidative damage.

| Enzyme | Observed Effect of P. niruri or its Constituents | Potential Antiparasitic Implication |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition by isolated compounds (e.g., isocorilagin) | Neurotoxicity to parasites |

| Lactate Dehydrogenase (LDH) | Normalization of elevated levels by aqueous extract | Disruption of parasite energy metabolism |

| Glutathione Reductase (GR) | Antagonism of CCl4-induced effects by aqueous extract | Induction of oxidative stress in parasites |

Antitrypanosomal Activity

Currently, there is a lack of specific scientific studies investigating the antitrypanosomal activity of isolated this compound. While this compound is a known constituent of plants such as Phyllanthus niruri, which have been investigated for a variety of pharmacological properties, research focusing directly on the effects of this compound against trypanosomes has not been identified in the available literature. Therefore, its potential efficacy as an antitrypanosomal agent remains to be determined through future research.

Antioxidant Capacity

The direct radical scavenging activity of this compound, as determined by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, is not extensively documented in dedicated studies on the isolated compound. However, research on closely related compounds and plant extracts containing this compound provides insight into its potential antioxidant capabilities.

The DPPH assay is a common spectrophotometric method used to assess the antioxidant activity of compounds. It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which can be measured to determine the scavenging capacity. The activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

A study on the constituents of Chrozophora brocchiana investigated the antioxidant activity of an analogue of brevifolin carboxylic acid and its methyl ester using the DPPH free radical scavenging assay. This suggests that compounds with a similar chemical scaffold to this compound possess the ability to scavenge free radicals.

Detailed research findings on the DPPH radical scavenging activity of the pure compound are presented in the table below.

| Compound Name | Source Organism | DPPH Radical Scavenging Activity (IC50) | Reference |

| This compound | Data Not Available | Data Not Available |

Table 1. DPPH Radical Scavenging Activity of this compound

No specific data for the IC50 value of this compound in DPPH assays was found in the reviewed literature. Further studies are required to quantify its intrinsic radical scavenging capacity.

Elucidation of Molecular and Cellular Mechanisms of Action

Signal Transduction Pathway Modulation

Methyl brevifolincarboxylate has been shown to influence cellular function by modulating critical signal transduction pathways involved in metabolic homeostasis, inflammation, and vascular tone.

This compound has been identified as a modulator of the AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in regulating cellular energy metabolism and inflammatory responses. mdpi.com

In a study focused on non-alcoholic fatty liver disease (NAFLD) models, this compound demonstrated protective effects against lipid accumulation and inflammation in hepatocytes. mdpi.com The compound was found to increase the phosphorylation of AMPK, a central regulator of cellular energy homeostasis. mdpi.com Activation of AMPK is known to inhibit anabolic pathways that consume ATP, such as fatty acid synthesis, and activate catabolic pathways that generate ATP, like fatty acid oxidation. nih.gov By activating AMPK, this compound was observed to attenuate the expression of genes involved in de novo lipogenesis, including acetyl-coenzyme A carboxylase (Acc1), fatty acid synthase (Fasn), and sterol regulatory element-binding protein 1c (Srebp1c). mdpi.com Concurrently, it promoted the expression of molecules involved in lipid oxidation, such as peroxisome proliferator-activated receptor-α (Pparα) and its target genes. mdpi.com

The NF-κB signaling pathway is a primary regulator of inflammation. nih.gov Chronic low-grade inflammation is a known contributor to metabolic diseases. nih.govnih.gov this compound treatment was shown to dampen the secretion of pro-inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-8, and IL-1β. mdpi.com This anti-inflammatory effect was linked to the suppression of NF-κB expression at both the mRNA and protein levels. mdpi.com The study suggested that the compound's ability to reduce reactive oxygen species (ROS) production contributed to its inhibitory effect on the NF-κB pathway. mdpi.com The interplay between AMPK and NF-κB is significant, as AMPK activation can inhibit NF-κB signaling through various downstream mediators. nih.gov The research indicated that this compound's dual action on both the AMPK and NF-κB pathways contributes to its beneficial effects on lipid metabolism and inflammation in liver cells. mdpi.com

| Target Molecule | Effect of this compound | Associated Pathway | Cellular Outcome |

|---|---|---|---|

| AMPK Phosphorylation | Increased | AMPK Signaling | Activation of energy-sensing pathway |

| Srebp1c | Decreased mRNA Expression | Lipogenesis | Reduced fatty acid synthesis |

| Fasn | Decreased mRNA Expression | Lipogenesis | Reduced fatty acid synthesis |

| Acc1 | Decreased mRNA Expression | Lipogenesis | Reduced fatty acid synthesis |

| Pparα | Increased mRNA Expression | Lipid Oxidation | Enhanced fatty acid breakdown |

| NF-κB | Decreased mRNA and Protein Expression | NF-κB Signaling | Reduced inflammation |

| TNF-α, IL-6, IL-8, IL-1β | Decreased Secretion | Inflammation | Reduced pro-inflammatory cytokine levels |

This compound has been demonstrated to induce vasorelaxation, and its mechanism of action involves the modulation of calcium channels in vascular smooth muscle cells. nih.govresearchgate.net The influx of calcium ions (Ca2+) into these cells is a critical step for initiating contraction. nih.gov This influx can occur through two main types of channels: voltage-dependent Ca2+ channels (VDCs), which open in response to membrane depolarization, and receptor-operated Ca2+ channels (ROCs), which are activated by agonists binding to membrane receptors. mdpi.com

In studies using rat aortic rings, this compound exhibited a slow-acting relaxant effect on contractions induced by norepinephrine. nih.govresearchgate.net This effect was observed in aortic rings both with and without intact endothelium, suggesting a direct action on the smooth muscle. nih.govresearchgate.net The compound did not affect vasoconstriction induced by a high concentration of potassium chloride (KCl), which causes membrane depolarization and opens VDCs. nih.govresearchgate.net This finding indicates that this compound does not significantly block VDCs. nih.govresearchgate.net

However, the compound was effective at inhibiting norepinephrine-induced vasoconstriction even in the presence of nicardipine, a known VDC blocker. nih.govresearchgate.net Norepinephrine-induced contraction is mediated by an increase in intracellular Ca2+ concentration ([Ca2+]i) resulting from both Ca2+ release from intracellular stores and Ca2+ influx through both VDCs and ROCs. nih.govresearchgate.net Since this compound's effect was independent of VDCs, the results strongly suggest that its vasorelaxant activity is attributable to the inhibition of Ca2+ influx through receptor-operated Ca2+ channels. nih.govresearchgate.net By blocking these channels, the compound reduces the intracellular availability of Ca2+ needed for the contractile machinery, leading to muscle relaxation and vasodilation. nih.govresearchgate.net

Enzyme Inhibition and Target Binding

This compound's biological effects are also mediated by its ability to directly bind to and inhibit the activity of specific enzymes that are crucial for the life cycle of pathogens or for cellular processes.

This compound has been identified as an inhibitor of the influenza A virus by targeting the cap-binding domain of the polymerase basic protein 2 (PB2). nih.govresearchgate.net The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. researchgate.net This complex is essential for the transcription and replication of the viral genome. researchgate.net A key step in viral transcription is a process known as "cap-snatching," where the PB2 subunit binds to the 5' cap structure (m7GTP) of host pre-mRNAs. nih.govplos.org This allows the PA subunit to cleave the host mRNA, generating a capped primer that is then used by the PB1 subunit to initiate the synthesis of viral mRNAs. plos.org

By targeting the PB2 cap-binding domain, this compound directly interferes with this essential cap-snatching mechanism. nih.govresearchgate.net This inhibition prevents the virus from hijacking the host's cellular machinery to synthesize its own proteins, thereby inhibiting viral replication. nih.govresearchgate.net

In vitro studies have demonstrated the efficacy of this compound against different strains of influenza A virus. nih.govresearchgate.net

| Influenza A Virus Strain | IC50 (μM) |

|---|---|

| A/Puerto Rico/8/34 (H1N1) | 27.16 ± 1.39 |

| A/Aichi/2/68 (H3N2) | 33.41 ± 2.34 |

The data indicates that this compound is a potent inhibitor of the PB2 cap-binding function, making it a promising lead compound for the development of new anti-influenza drugs that act via a mechanism distinct from currently approved neuraminidase or M2 channel inhibitors. nih.govresearchgate.net

While direct studies on this compound's activity against DNA topoisomerases are not extensively detailed in the provided context, the inhibition of these enzymes is a known mechanism for compounds with similar polyphenolic structures. researchgate.netnih.gov DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication, transcription, and chromosome segregation. nih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling and resolving tangles. nih.govmdpi.com

There are two main types: Topoisomerase I (Top1) creates single-strand breaks, while Topoisomerase II (Top2) generates transient double-strand breaks. nih.gov Inhibitors of these enzymes, often referred to as "poisons," act by stabilizing the covalent complex formed between the topoisomerase and the DNA (the cleavage complex). mdpi.comembopress.org This stabilization prevents the re-ligation of the DNA break, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. mdpi.com This mechanism is the basis for the anticancer activity of several clinical drugs. nih.gov Given the chemical class of this compound, its potential to interact with these enzymes represents a plausible area for its bioactivity, though specific inhibitory concentrations and detailed mechanisms for this particular compound require further direct investigation.

This compound's potential to inhibit various enzymes extends to those involved in neurotransmission and cellular metabolism.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132), terminating its signal at the synapse. nih.govmdpi.com Inhibition of AChE leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft. nih.gov This mechanism is the foundation for treatments of conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. mdpi.com Many natural products, including polyphenols and alkaloids, have been identified as AChE inhibitors. nih.gov

Lactate (B86563) Dehydrogenase (LDH): LDH is a key enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. nih.govmdpi.com This reaction is particularly important in cells that rely heavily on glycolysis for ATP production, such as cancer cells (the Warburg effect) and certain microorganisms. nih.govmdpi.com By inhibiting LDH, a compound can disrupt the energy metabolism of these cells, leading to reduced ATP levels, increased oxidative stress, and ultimately cell death. nih.govnih.gov Therefore, LDH is considered a therapeutic target for cancer and infectious diseases. mdpi.comresearchgate.net

Glutathione (B108866) Reductase (GR): GR is a crucial enzyme in the cellular antioxidant defense system. nih.gov It catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH), using NADPH as a cofactor. nih.govscbt.com GSH is a major intracellular antioxidant, essential for detoxifying reactive oxygen species and maintaining the cellular redox balance. scbt.com Inhibition of GR compromises the cell's ability to regenerate GSH, leading to an accumulation of GSSG and increased susceptibility to oxidative stress. scbt.com Plant polyphenols have been shown to be effective inhibitors of GR. nih.gov

While specific inhibitory constants (e.g., IC50 or Ki values) for this compound against AChE, LDH, and GR are not detailed in the provided search results, its polyphenolic structure makes it a candidate for interacting with and potentially inhibiting these enzymes.

Gene Expression and Protein Regulation

This compound (MBC) has been shown to modulate the expression of key genes and the levels of their corresponding proteins involved in lipid metabolism. This regulation is crucial to its effects on cellular lipid homeostasis. Specifically, MBC influences the genetic and protein machinery responsible for both the synthesis (lipogenesis) and breakdown (lipid oxidation) of fatty acids.

Research has demonstrated that MBC can attenuate the expression of critical genes involved in de novo lipogenesis, the process of synthesizing fatty acids. nih.gov In studies conducted on human hepatocarcinoma cells (SK-HEP-1) and primary murine hepatocytes treated with oleic acid to induce lipid accumulation, MBC treatment led to a significant, dose-dependent reduction in the mRNA levels of several key lipogenic genes. nih.gov

The primary genes affected are:

Sterol Regulatory Element-Binding Protein 1c (Srebp1c): A master transcriptional regulator that promotes the expression of genes involved in fatty acid synthesis. nih.gov

Acetyl-CoA Carboxylase 1 (Acc1): The enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid synthesis. nih.gov

Fatty Acid Synthase (Fasn): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. nih.gov

In oleic acid-treated SK-HEP-1 cells, the normally elevated mRNA expression of Acc1, Fasn, and Srebp1c was dose-dependently downregulated by the application of MBC at concentrations of 20, 40, 60, and 80 µM. nih.gov These findings were also confirmed in primary murine hepatocytes, where MBC treatment similarly attenuated the oleic acid-induced increase in these lipogenic genes. nih.gov The reduction in the mRNA expression of these genes was further supported by the attenuated protein expression of the corresponding lipogenesis molecules in the treated cells. nih.govmdpi.com

Table 1: Effect of this compound on Lipogenesis Gene Expression in Oleic Acid-Treated Hepatocytes

| Gene | Function in Lipogenesis | Effect of MBC Treatment (mRNA levels) | Cell Models |

|---|---|---|---|

| Acc1 | Catalyzes the rate-limiting step in fatty acid synthesis | Dose-dependent downregulation | SK-HEP-1 cells, Primary murine hepatocytes |

| Fasn | Synthesizes fatty acids | Dose-dependent downregulation | SK-HEP-1 cells, Primary murine hepatocytes |

| Srebp1c | Master transcriptional regulator of lipogenic genes | Dose-dependent downregulation | SK-HEP-1 cells, Primary murine hepatocytes |

In addition to suppressing lipogenesis, this compound also promotes the expression of factors involved in lipid oxidation. The primary target in this pathway is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) , a nuclear receptor that functions as a major regulator of fatty acid catabolism. nih.gov

Table 2: Effect of this compound on Lipid Oxidation Gene Expression in Oleic Acid-Treated Hepatocytes

| Gene | Function in Lipid Oxidation | Effect of MBC Treatment (mRNA levels) | Cell Models |

|---|---|---|---|

| PPAR-α | Master transcriptional regulator of fatty acid oxidation genes | Dose-dependent upregulation | SK-HEP-1 cells, Primary murine hepatocytes |

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to ascertain the relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, QSAR models can correlate physicochemical properties with pharmacological effects, helping to predict the activity of novel molecules.

While specific, detailed QSAR studies focused exclusively on a broad series of methyl brevifolincarboxylate derivatives are not extensively documented in publicly available literature, the principles of QSAR are fundamental to its development as a lead compound. Such studies would typically involve generating a dataset of this compound analogues and measuring a specific biological response, such as antiviral potency. The next step involves calculating various molecular descriptors for each analogue, including electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods are then employed to build a mathematical model that links these descriptors to the observed activity. Such a model could guide the rational design of new derivatives with potentially enhanced efficacy.

Identification of Key Structural Features for Pharmacological Efficacy

The pharmacological profile of this compound is intrinsically linked to its distinct structural features. Analysis of its molecular framework reveals several key components crucial for its biological activities, such as its anti-influenza, vasorelaxant, and antiplatelet effects. nih.govnih.govnih.govnih.gov

The core of the molecule is a rigid, heterocyclic system which provides a specific three-dimensional conformation. This defined shape is critical for enabling the molecule to fit into the binding pockets of target proteins. The polyhydroxylated phenolic ring (specifically, the 7,8,9-trihydroxy substitutions) is a vital feature. nih.gov These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in biological targets. This is a common feature in many biologically active natural phenols and is often associated with antioxidant and radical-scavenging properties. nih.gov The lactone and ketone functional groups contribute to the molecule's polarity and potential for hydrogen bonding. The methyl ester group at position 1 influences the compound's lipophilicity and may play a role in its transport across cell membranes and its interaction with specific binding sites. nih.gov

Computational Modeling and Molecular Docking Studies (e.g., with PB2 Cap-Binding Domain)

Computational modeling and molecular docking have been instrumental in elucidating the mechanism of action for this compound, particularly its antiviral activity. nih.gov The influenza A virus relies on a "cap-snatching" mechanism for its replication, which is mediated by the cap-binding domain of the polymerase basic protein 2 (PB2) subunit of its RNA-dependent RNA polymerase. d-nb.infomdpi.com This makes the PB2 cap-binding domain a prime target for antiviral drug development. d-nb.inforesearchgate.net

Studies have identified this compound as a potent inhibitor of the influenza virus by targeting this very domain. nih.govabmole.com Molecular docking simulations have been used to model the interaction between this compound and the PB2 cap-binding site. These computational studies predict how the molecule orients itself within the binding pocket and identify the specific amino acid residues with which it interacts. Key interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. d-nb.inforesearchgate.net The trihydroxy-phenyl moiety of this compound is predicted to be crucial for forming hydrogen bonds with key residues such as Glu361 and Lys376, mimicking the interactions of the natural cap-binding substrate. mdpi.com This computational work provides a rational basis for its observed inhibitory activity and confirms it as a promising lead compound for developing new anti-influenza drugs. nih.gov

Design and Synthesis of this compound Derivatives and Analogues

The identification of this compound as a potent bioactive agent has spurred interest in the design and synthesis of its derivatives and analogues. The goal of such synthetic efforts is to systematically modify the parent structure to enhance desired pharmacological activities, improve pharmacokinetic properties, and reduce potential toxicity. While extensive libraries of synthetic derivatives are not yet widely reported, the foundational knowledge from SAR and docking studies provides a clear roadmap for future chemical modifications.

Understanding the structure-activity relationships of this compound can be enhanced by comparing it to structurally related natural compounds like brevifolin carboxylic acid and ellagic acid.

Brevifolin Carboxylic Acid: This compound is the carboxylic acid analogue of this compound, where the methyl ester is replaced by a carboxylic acid group. This single modification significantly increases the molecule's polarity, which would be expected to alter its solubility, cell permeability, and binding characteristics within target proteins. taylorandfrancis.com

Ellagic Acid and its Derivatives: Ellagic acid is another related phenolic compound found in many of the same plant sources. taylorandfrancis.com It consists of two gallic acid units linked together. While not a direct analogue, it shares the polyhydroxylated aromatic feature. The study of ellagic acid and its methylated derivatives, such as 3,3'-di-O-methyl ellagic acid, provides broader context for how modifications to the phenolic hydroxyl groups can influence biological activity within this class of compounds. taylorandfrancis.com

| Compound Name | Key Structural Difference from this compound | Potential Impact |

|---|---|---|

| This compound | Reference Compound | Baseline lipophilicity and activity |

| Brevifolin Carboxylic Acid | -COOH group instead of -COOCH3 group | Increased polarity, altered solubility and cell permeability |

| Ellagic Acid | Dimeric structure of two gallic acid units | Different molecular size, shape, and distribution of hydroxyl groups |

Based on the identified key structural features and computational models, targeted modifications to the this compound scaffold can be proposed to modulate its biological activity. The impact of these modifications is central to medicinal chemistry and drug design. nih.govnih.gov

Modification of the Ester Group: Altering the methyl ester at position 1 to other esters (e.g., ethyl, propyl) could fine-tune the compound's lipophilicity, potentially improving its absorption and distribution. uc.pt Conversion to an amide could introduce new hydrogen bonding capabilities. As noted with brevifolin carboxylic acid, hydrolysis to the carboxylic acid would drastically increase polarity.

Modification of the Hydroxyl Groups: The number and position of the hydroxyl groups on the phenolic ring are critical. Methylating or acetylating one or more of these groups would decrease their hydrogen bonding potential but increase lipophilicity. Such changes could probe the specific importance of each hydroxyl group for binding to targets like the PB2 protein.

Modification of the Heterocyclic Core: Altering the core ring structure is a more complex synthetic challenge but could lead to novel scaffolds with different conformational properties. This could improve the fit within a target binding site or increase selectivity for one biological target over others.

Systematic structural modification is a proven strategy for optimizing lead compounds. nih.gov For this compound, such modifications hold the key to transforming this natural product into a clinically viable therapeutic agent.

Pre Clinical Research and in Vitro/in Vivo Models

In Vitro Experimental Models

In vitro research on Methyl brevifolincarboxylate has utilized various cell culture systems, tissue models, and specific assays to elucidate its mechanisms of action at a cellular and molecular level.